MIC Superiority Against Candida albicans: >128-Fold More Potent Than Fluconazole
Compound 4b (Antifungal agent 2) exhibited a minimum inhibitory concentration (MIC) ≤ 0.5 μg/mL against C. albicans, whereas fluconazole showed an MIC > 64 μg/mL in the same assay [1]. The difference represents a >128-fold improvement in potency. The comparator 5-fluorocytosine had an MIC of 0.13 μg/mL against this strain, indicating 4b's activity is in the same potent range as a clinically used agent but without the same mechanism [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC ≤ 0.5 μg/mL |
| Comparator Or Baseline | Fluconazole MIC > 64 μg/mL; 5-fluorocytosine MIC 0.13 μg/mL |
| Quantified Difference | >128-fold more potent than fluconazole; comparable to 5-fluorocytosine |
| Conditions | Broth microdilution assay (CLSI guidelines) |
Why This Matters
Establishes that Antifungal agent 2 provides potent, clinically relevant activity against a primary fungal pathogen, overcoming the high-level resistance often observed with fluconazole.
- [1] Mohammad H, et al. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis. ACS Infect Dis. 2018 Mar 9;4(3):403-414. View Source
